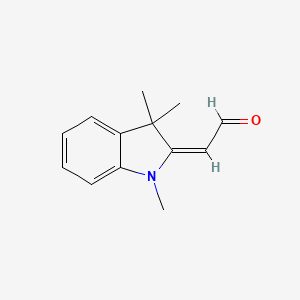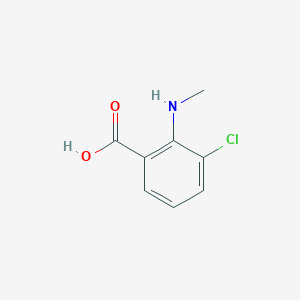
sodium;1,1-dioxo-1,2-benzothiazol-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate, also known as sodium saccharin, is a chemical compound with the molecular formula C7H4NNaO3S. It is a white crystalline powder that is commonly used as an artificial sweetener. Sodium saccharin is known for its high sweetness, which is approximately 300-400 times sweeter than sucrose, making it a popular sugar substitute in various food and beverage products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate can be synthesized through several methods. One common method involves the oxidation of o-toluenesulfonamide with potassium permanganate, followed by neutralization with sodium hydroxide to form sodium saccharin. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, sodium saccharin is produced through the Maumee process, which involves the reaction of anthranilic acid with sulfur dioxide and chlorine, followed by neutralization with sodium hydroxide. This method is preferred due to its high yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzothiazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazoles.
Applications De Recherche Scientifique
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized as a corrosion inhibitor and in the formulation of various consumer products.
Mécanisme D'action
The mechanism of action of sodium;1,1-dioxo-1,2-benzothiazol-3-olate involves its interaction with specific molecular targets. In biological systems, it acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate is unique compared to other similar compounds due to its high sweetness and stability. Similar compounds include:
Sodium cyclamate: Another artificial sweetener, but less sweet than sodium saccharin.
Aspartame: A widely used artificial sweetener, but less stable under high temperatures.
Sucralose: A chlorinated derivative of sucrose, known for its high sweetness and stability.
This compound stands out due to its combination of high sweetness, stability, and versatility in various applications.
Propriétés
IUPAC Name |
sodium;1,1-dioxo-1,2-benzothiazol-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINXNKPZLFISPD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one](/img/structure/B7761560.png)

![1-Bromo-3-(4-chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B7761574.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7761585.png)




![L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-](/img/structure/B7761636.png)


![(3Z)-5-chloro-3-[hydroxy(thiophen-2-yl)methylidene]-2-oxoindole-1-carboxamide](/img/structure/B7761655.png)

